An In-depth Technical Guide to 1-(4-(Bromomethyl)phenyl)ethanone (CAS: 51229-51-7)
An In-depth Technical Guide to 1-(4-(Bromomethyl)phenyl)ethanone (CAS: 51229-51-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-(Bromomethyl)phenyl)ethanone, also known as 4'-bromomethylacetophenone or p-acetylbenzyl bromide, is a versatile bifunctional organic compound. It incorporates both a ketone and a reactive benzylic bromide functional group.[1] This unique structure makes it a valuable intermediate and building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its primary utility lies in its capacity to undergo nucleophilic substitution reactions at the bromomethyl position, allowing for the introduction of a wide array of functional groups, while the acetyl group provides a site for further chemical transformations.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, safety information, and applications in synthetic chemistry.
Physicochemical and Spectroscopic Data
The physical and chemical properties of 1-(4-(Bromomethyl)phenyl)ethanone are summarized below. This data is essential for its proper handling, storage, and use in experimental setups.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 51229-51-7 | [2] |
| Molecular Formula | C₉H₉BrO | [2] |
| Molecular Weight | 213.07 g/mol | [2] |
| Appearance | Off-white to yellow-brown solid or oil | [2][3] |
| Melting Point | 32.0 - 40.0 °C | [2] |
| Boiling Point | 134-136 °C (at 5 Torr) | [2] |
| Density | 1.416 ± 0.06 g/cm³ (Predicted) | [2] |
| Flash Point | 94.10 °C | |
| Solubility | Slightly soluble in Chloroform and Methanol. Very slightly soluble in water (0.66 g/L at 25 °C). | [2][4] |
| SMILES | CC(=O)C1=CC=C(C=C1)CBr | [2][5] |
| InChI Key | HARITLZHGNEHDS-UHFFFAOYSA-N | [4] |
Spectroscopic Data
Detailed experimental spectroscopic data for 1-(4-(Bromomethyl)phenyl)ethanone is not widely available in public databases. However, data for closely related structures and mass spectrometry findings provide insight into its characterization.
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Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows the molecular ion peak [M+H]⁺ at m/z 213, confirming the molecular weight.[2] The mass spectrum is expected to show a characteristic isotopic pattern for bromine (79Br and 81Br are in a ~1:1 ratio), resulting in significant peaks at m/z 212 and 214.[6] The base peak would likely correspond to the loss of the bromine atom or the methyl group from the acetyl moiety.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) around δ 2.6 ppm, a singlet for the benzylic protons (-CH₂Br) around δ 4.5 ppm, and two doublets in the aromatic region (δ 7.4-8.0 ppm) corresponding to the para-substituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum would feature a peak for the methyl carbon, the benzylic carbon, four distinct peaks for the aromatic carbons, and a characteristic downfield peak for the carbonyl carbon (C=O) above δ 190 ppm. For the related compound 2-bromo-1-(4-bromophenyl)ethanone, the carbonyl carbon appears at δ 190.4 ppm.[8]
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) stretching vibration, typically around 1680-1700 cm⁻¹. Other significant peaks would include those for aromatic C-H and C=C stretching.
Synthesis and Reactivity
1-(4-(Bromomethyl)phenyl)ethanone is typically synthesized from 4'-methylacetophenone via a radical substitution reaction. The benzylic bromide is a reactive electrophile, readily participating in nucleophilic substitution reactions.
Experimental Protocol: Synthesis from 4'-Methylacetophenone
This procedure details the synthesis via Wohl-Ziegler bromination.[2]
Materials:
-
1-(4-methylphenyl)ethanone (4'-methylacetophenone)
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (or AIBN) as a radical initiator
-
Carbon tetrachloride (CCl₄) or a safer alternative like trifluorotoluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-(4-methylphenyl)ethanone (e.g., 600 mg, 4.47 mmol) in carbon tetrachloride (15 mL).[2]
-
Add N-Bromosuccinimide (NBS) (1.05-1.2 equivalents, e.g., 955 mg, 5.37 mmol) and a catalytic amount of benzoyl peroxide (e.g., 31 mg, 0.13 mmol) to the solution.[2]
-
Heat the reaction mixture to reflux (approx. 77°C for CCl₄) under an inert atmosphere (e.g., nitrogen).[2] Initiation can also be achieved using a UV lamp.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete after about 3 hours, or when the denser NBS has been consumed and the lighter succinimide byproduct is observed floating.[2]
-
After completion, cool the reaction mixture to room temperature.[2]
-
Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product, 1-(4-(bromomethyl)phenyl)ethanone, which can be purified further by recrystallization or column chromatography if necessary.[2] A yield of approximately 71% can be expected.[2]
Applications in Drug Development
The primary application of 1-(4-(Bromomethyl)phenyl)ethanone in drug development is its role as a key intermediate. It is particularly useful in the synthesis of dihydropyrimidine (DHPM) and thiopyrimidine derivatives, which are classes of heterocyclic compounds investigated for a range of biological activities, including antiviral properties.[2]
Experimental Protocol: Synthesis of Dihydropyrimidine Derivatives (Biginelli Reaction)
The following is a representative protocol for a three-component Biginelli reaction, adapted for the use of 1-(4-(Bromomethyl)phenyl)ethanone as the aldehyde component.[1][9][10]
Materials:
-
1-(4-(Bromomethyl)phenyl)ethanone (1.0 mmol)
-
A β-ketoester, such as ethyl acetoacetate (1.0 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Catalyst (e.g., catalytic amount of HCl, Yb(OTf)₃, or another Lewis acid)
-
Solvent (e.g., Ethanol)
Procedure:
-
Combine 1-(4-(Bromomethyl)phenyl)ethanone (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and the acid catalyst in a round-bottom flask containing ethanol.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC until the starting materials are consumed. Reaction times can vary from a few hours to overnight depending on the catalyst and substrates.
-
Upon completion, cool the reaction mixture to room temperature or place it in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold water or cold ethanol to remove unreacted urea and catalyst.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure dihydropyrimidine derivative.
Safety and Handling
1-(4-(Bromomethyl)phenyl)ethanone is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.
Hazard Identification
| Hazard Class | GHS Code(s) | Signal Word |
| Acute toxicity, Oral (Category 4) | H302 | Danger |
| Skin irritation (Category 2) | H315 | |
| Serious eye damage (Category 1) | H318 | |
| Respiratory irritation (Category 3) | H335 |
Data sourced from ECHEMI Safety Data Sheet.[11]
Precautionary Measures
| Type | Precautionary Statement Code(s) | Description |
| Prevention | P261, P264, P270, P271, P280 | Avoid breathing dust/fumes. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. |
| Response | P301+P317, P302+P352, P304+P340, P305+P354+P338 | IF SWALLOWED: Get medical help. IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Storage | P403+P233, P405 | Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage is under an inert atmosphere at 2-8°C. |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Data sourced from ECHEMI Safety Data Sheet.[11]
Conclusion
1-(4-(Bromomethyl)phenyl)ethanone (CAS: 51229-51-7) is a key synthetic intermediate whose value is derived from its dual reactivity. The benzylic bromide allows for facile introduction of various functionalities via nucleophilic substitution, while the acetyl group offers a handle for further derivatization. Its established role in the synthesis of heterocyclic scaffolds, such as dihydropyrimidines, highlights its importance for medicinal chemists and drug development professionals. Proper adherence to safety protocols is critical when handling this reactive and hazardous compound. This guide provides the foundational technical information required for its effective and safe utilization in a research and development setting.
References
- 1. Biginelli Reaction [organic-chemistry.org]
- 2. 1-(4-(Bromomethyl)phenyl)ethanone | 51229-51-7 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Synthonix, Inc > 51229-51-7 | 1-(4-(Bromomethyl)phenyl)ethanone [synthonix.com]
- 6. asdlib.org [asdlib.org]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. rsc.org [rsc.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]


